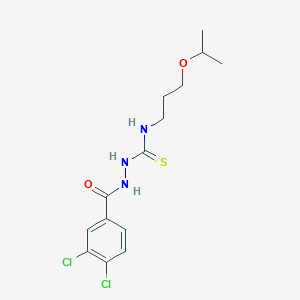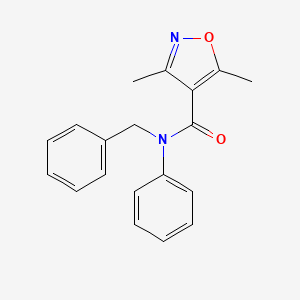![molecular formula C17H18ClFN2O3 B4773314 N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4773314.png)
N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the flow of chloride ions across cell membranes, and mutations in CFTR gene cause cystic fibrosis (CF), a life-threatening genetic disorder affecting multiple organs, including lungs, pancreas, and intestines. CFTRinh-172 has been extensively studied as a tool compound to investigate the function and pharmacology of CFTR, as well as a potential therapeutic agent for CF and other diseases.
Wirkmechanismus
N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea binds to a specific site on the CFTR protein and inhibits its chloride channel activity. The exact binding site and mechanism of inhibition are still under investigation, but it is known that N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea does not affect the expression or trafficking of CFTR protein to the cell membrane. N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea has been shown to be a reversible and competitive inhibitor of CFTR chloride channel, with a potency in the low micromolar range.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea has been shown to inhibit CFTR chloride channel activity in various cell types and tissues, including airway epithelial cells, sweat gland cells, pancreatic cells, and intestinal cells. The inhibition of CFTR chloride channel by N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea leads to a decrease in chloride secretion and an increase in sodium absorption, resulting in a reduction of fluid secretion and an increase in mucus viscosity. N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea has also been shown to affect other ion channels and transporters, such as ENaC, Na+/K+-ATPase, and NKCC1, which may contribute to its physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea has several advantages as a tool compound for CFTR research. It is a potent and specific inhibitor of CFTR chloride channel, with a well-characterized mechanism of action and pharmacology. It is also a reversible and competitive inhibitor, which allows for the control of CFTR activity in a dose-dependent manner. N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea is commercially available from several chemical suppliers, and its synthesis and purification procedures have been well-established. However, N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea also has some limitations. It is a small molecule inhibitor that may have off-target effects on other ion channels and transporters. It may also interfere with other cellular processes, such as cell proliferation and apoptosis, depending on the cell type and experimental conditions. Therefore, careful controls and validation experiments are necessary to ensure the specificity and relevance of N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea in each experimental setting.
Zukünftige Richtungen
For N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea research include elucidating its mechanism of action, developing more potent and selective CFTR inhibitors, and investigating its roles in other diseases and conditions.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea has been widely used in scientific research to study the function, regulation, and pharmacology of CFTR chloride channel. For example, N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea has been used to demonstrate that CFTR is the major chloride channel in the airway epithelium and that defective CFTR function causes the dehydration and thickening of airway mucus in CF. N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea has also been used to investigate the mechanisms of action of other CFTR modulators, such as potentiators and correctors, which are being developed as CF therapies. In addition, N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea has been used to study the role of CFTR in other tissues, such as sweat glands, pancreas, and intestine, and to investigate the effects of CFTR mutations on channel function and regulation.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3/c1-10(11-4-7-15(23-2)16(8-11)24-3)20-17(22)21-14-6-5-12(18)9-13(14)19/h4-10H,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQNQJFCFQHTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B4773243.png)
![N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4773259.png)

![N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4773264.png)
![2-{4-[(2,4-dimethylphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B4773273.png)
![ethyl 4-(4-isopropylphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4773283.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B4773293.png)
![propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4773300.png)
![ethyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4773306.png)

![3-[(4-chlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4773317.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4773330.png)
![[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4773332.png)